molecular formula C19H23BN2O3 B14790316 N-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyridine-2-carboxamide

N-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyridine-2-carboxamide

Cat. No.: B14790316
M. Wt: 338.2 g/mol
InChI Key: FWPFBTFPMWIHOJ-UHFFFAOYSA-N
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Description

N-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyridine-2-carboxamide is an organic compound that features a boronic ester group and a pyridine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyridine-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyridine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki coupling.

    Oxidized or Reduced Derivatives: Depending on the specific reaction conditions.

Scientific Research Applications

N-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyridine-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyridine-2-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyridine-2-carboxamide is unique due to the combination of its boronic ester and pyridine carboxamide groups, which confer distinct reactivity and binding properties. This makes it a versatile compound for various applications in organic synthesis, medicinal chemistry, and material science.

Properties

Molecular Formula

C19H23BN2O3

Molecular Weight

338.2 g/mol

IUPAC Name

N-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyridine-2-carboxamide

InChI

InChI=1S/C19H23BN2O3/c1-18(2)19(3,4)25-20(24-18)15-9-7-8-14(12-15)13-22-17(23)16-10-5-6-11-21-16/h5-12H,13H2,1-4H3,(H,22,23)

InChI Key

FWPFBTFPMWIHOJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CNC(=O)C3=CC=CC=N3

Origin of Product

United States

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